DSG-d4 Deuterated Crosslinker, known chemically as Bis[Succinimidyl] 2,2,4,4-glutarate-d4, is a specialized reagent utilized primarily in biochemical research for crosslinking proteins. It contains four deuterium atoms, which facilitate the identification and quantification of proteins through mass spectrometry by providing a distinct mass shift. This crosslinker is particularly valuable in studies involving protein interactions and structural analysis due to its ability to form stable bonds between proteins while remaining cell membrane permeable .
DSG-d4 Deuterated Crosslinker is classified as a bioconjugation reagent and falls under the category of crosslinkers. It is sourced from various suppliers specializing in biochemical reagents, including MedKoo Biosciences and ProteoChem . The compound is designed for use in mass spectrometry applications, where it aids in the elucidation of protein structures and interactions by enabling the formation of covalent bonds between amino acid residues.
The synthesis of DSG-d4 involves the modification of its non-deuterated counterpart, Bis[Succinimidyl] 2,2,4,4-glutarate. The introduction of deuterium atoms typically occurs through chemical exchange processes or by using deuterated solvents during synthesis. The crosslinker is synthesized to ensure stability and reactivity under physiological conditions, making it suitable for use in biological systems.
Key steps in the synthesis process include:
The resulting DSG-d4 is characterized by its enhanced stability compared to other crosslinkers, making it advantageous for long-term studies .
The molecular structure of DSG-d4 features two succinimidyl groups attached to a glutarate backbone. The presence of four deuterium atoms contributes to its unique mass characteristics.
This structure allows DSG-d4 to effectively crosslink proteins by reacting with primary amines, forming stable amide bonds that can be analyzed through mass spectrometry .
DSG-d4 primarily reacts with primary amines found in proteins. The reaction mechanism involves the formation of an amide bond between the succinimidyl ester and the amino group:
The reaction conditions are typically optimized at physiological pH (around pH 7-8) to minimize side reactions while maximizing crosslinking efficiency. Additionally, controlling the concentration of DSG-d4 relative to protein concentrations can influence whether intermolecular or intramolecular crosslinking occurs .
The mechanism by which DSG-d4 functions involves several key steps:
This mechanism is critical for studying protein interactions, conformational changes, and complex formations within biological systems .
DSG-d4 Deuterated Crosslinker has a range of scientific applications:
DSG-d4 (Disuccinimidyl glutarate-d4) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker featuring four deuterium atoms at the 2,2,4,4 positions of its glutaryl spacer group. Its systematic IUPAC name is Glutaric acid-2,2,4,4-d4 bis(N-hydroxysuccinimide ester), with the molecular formula C₁₃H₁₀D₄N₂O₈ and a molecular weight of 330.29 g/mol [1] [3]. The compound appears as a solid powder with >95% purity and is soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous buffers. Its stability requires storage at -20°C for long-term use (months to years) [1]. The deuterium substitution creates a distinct 4 Da mass shift relative to its non-deuterated counterpart (DSG-d0), which is critical for mass spectrometry (MS) detection. Key reactive groups are NHS esters that form stable amide bonds with primary amines (e.g., lysine residues) in proteins, facilitating intermolecular crosslinking [1] [3].
Table 1: Key Chemical Properties of DSG-d4
Property | Specification |
---|---|
CAS Number | 2242802-40-8 |
Molecular Weight | 330.29 g/mol |
Exact Mass | 330.1001 Da |
Elemental Composition | C, 47.28%; H, 5.49%; N, 8.48%; O, 38.75% |
Reactive Groups | NHS esters (amine-reactive) |
Solubility | DMSO |
SMILES Notation | O=C(ON1C(CCC1=O)=O)C([2H])([2H])CC([2H])([2H])C(ON2C(CCC2=O)=O)=O |
Deuterated crosslinkers emerged in the early 2000s to address limitations in quantifying protein-protein interactions via MS. Early crosslinkers like DSS (disuccinimidyl suberate) lacked isotopic labels, complicating the distinction between crosslinked peptides and background noise in spectra [5] [9]. The first-generation deuterated analogs, such as DSS-d₄ (suberate-d₄), incorporated four deuteriums into alkyl spacers, enabling a 4 Da mass shift but suffering from limited cell permeability [7]. DSG-d4 represented an advancement by optimizing the spacer length: its glutaryl backbone (5-carbon) balances hydrophobicity and flexibility, enhancing membrane permeability in live-cell crosslinking studies [1] [3]. This design allowed researchers to track protein interactions in native physiological environments, a significant leap over cell-lysis-dependent methods.
The development pipeline progressed from non-deuterated reagents (e.g., DSG-d0) to deuterated variants specifically engineered for tandem MS applications. For example, DSG-d4's deuterium atoms are positioned at the alpha-carbons of the glutarate moiety, minimizing isotopic effects on reactivity while maximizing mass differences detectable in MS [1] [7]. Current research focuses on expanding the "crosslinker toolbox" with diverse spacer lengths (e.g., DSS-d₄ for longer 8-atom spacers) and functional groups (e.g., thiol-reactive iodoTMT) [6].
Table 2: Evolution of Key Deuterated Crosslinkers
Crosslinker | Spacer Length | Mass Shift (Da) | Key Improvement |
---|---|---|---|
DSS-d0 | 8-atom | 0 | Baseline NHS-ester chemistry |
DSS-d4 | 8-atom | 4 | Enhanced quantification |
DSG-d4 | 5-atom | 4 | Cell permeability & flexibility |
iodoTMT | Variable | 0–6 (multiplex) | Thiol reactivity |
DSG-d4 enables precise quantification of protein-protein interactions by leveraging the principle of mass shift differentiation. When paired with DSG-d0 in a 1:1 ratio, crosslinked peptides appear as doublets in MS spectra separated by 4 Da, simplifying relative quantification [1] [5]. This approach integrates into workflows like chemical crosslinking coupled with MS (CXMS), which maps protein interfaces by identifying proximal amino acids [1] [9]. For example, Haladová et al. used DSG-d4/d0 to elucidate the homodimer interface of human 14-3-3ζ protein, revealing binding regions critical for signal transduction [1].
Compared to metabolic labeling (e.g., SILAC) and isobaric tags (e.g., TMT), deuterated crosslinkers offer three advantages:
Figure: DSG-d4 in a Quantitative CXMS Workflow
Sample A (Light) + Sample B (Heavy) │ ├──► Crosslinking with DSG-d0 (Light) │ and DSG-d4 (Heavy) │ ├──► Proteolytic Digestion │ ├──► LC-MS/MS Analysis │ └──► Data Analysis: - Identification of crosslinked peptides - Quantification via 4 Da mass doublets
However, challenges persist, including preferential labeling of surface-exposed lysines and steric hindrance in dense protein complexes. Future refinements may integrate DSG-d4 with crosslinkers targeting non-lysine residues (e.g., cysteine-reactive iodoTMT) for comprehensive interactome mapping [6] [9].
Table 3: Comparison of Isotopic Labeling Strategies in Proteomics
Method | Principle | Plexity | Compatibility with DSG-d4 |
---|---|---|---|
CXMS (DSG-d4) | Mass shift (4 Da) | 2-plex | Native |
SILAC | Metabolic incorporation of heavy amino acids | 3-plex | Limited (requires cell culture) |
TMT/iTRAQ | Isobaric tags (reporter ions) | 6–18-plex | High (post-crosslinking) |
AQUA | Synthetic heavy peptides | Unlimited | Low (targeted only) |
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